Predicted Kinase Inhibition Advantage
Computational prediction of activity spectra (PASS) indicates a strong potential for kinase inhibition that is likely enhanced by the specific halogenation pattern. For the target compound 4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine, the predicted probability of being active (Pa) as a protein kinase inhibitor is 0.620. In contrast, the predicted Pa for a related but structurally distinct 4-chloro-7-iodo-thieno[3,2-d]pyrimidine derivative is lower, at 0.584 for the same activity, while the unsubstituted thieno[3,2-c]pyridine core is not predicted to have this activity at a meaningful level [1]. This suggests the 3-methyl and 4-chloro-7-iodo substitution pattern confers a superior predicted kinase interaction profile.
| Evidence Dimension | Predicted Probability of Protein Kinase Inhibitor Activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | 4-chloro-7-iodo-thieno[3,2-d]pyrimidine derivative (Pa = 0.584); Unsubstituted thieno[3,2-c]pyridine (Pa not significant) |
| Quantified Difference | The target compound shows a 6.2% higher predicted probability compared to the thieno[3,2-d]pyrimidine analog. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico prediction model. |
Why This Matters
Higher predicted activity probability guides medicinal chemists toward more promising starting points for kinase inhibitor development, potentially reducing early-stage attrition.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Retrieved from https://www.nature.com/articles/s41598-025-27674-7/tables/7 View Source
